REACTION_CXSMILES
|
[BH4-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][C:13](O)=[O:14])([O-:5])=[O:4].B(F)(F)F.CCOCC>>[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][CH2:13][OH:14])([O-:5])=[O:4] |f:0.1,3.4|
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Name
|
|
Quantity
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624 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
3620 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)O
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Name
|
|
Quantity
|
2.58 L
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 12 hours at 20°-25°C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
A 22-liter, 4-necked glass reaction vessel
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Type
|
CUSTOM
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Details
|
equipped
|
Type
|
CUSTOM
|
Details
|
flushed for 0.5 hour with dry nitrogen
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
was added dropwise over a 2 hour period
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a reaction temperature of 0°-10°C
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(CCO)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2450 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |